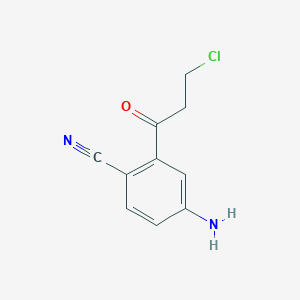
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a cyano group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 5-amino-2-cyanobenzene.
Chlorination: The amino group is protected, and the benzene ring is chlorinated to introduce the chloropropanone moiety.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The pathways include:
Nucleophilic Attack: The amino group can act as a nucleophile.
Electrophilic Attack: The chloropropanone moiety can act as an electrophile.
相似化合物的比较
Similar Compounds
1-(5-Amino-2-cyanophenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
N-(5-amino-2-cyanophenyl)acetamide: Similar structure but with an acetamide group instead of chloropropanone.
Uniqueness
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
4-amino-2-(3-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-4-3-10(14)9-5-8(13)2-1-7(9)6-12/h1-2,5H,3-4,13H2 |
InChI 键 |
HHMAEXWVMFLMRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)C(=O)CCCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)
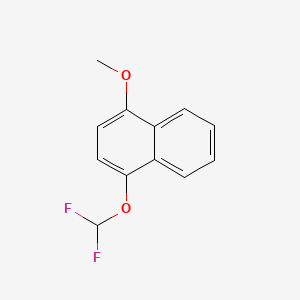
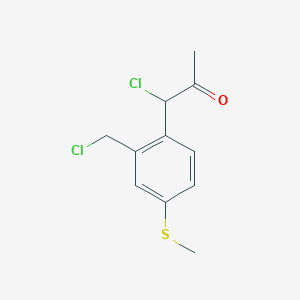
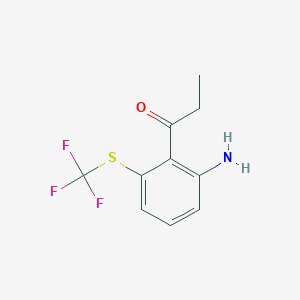
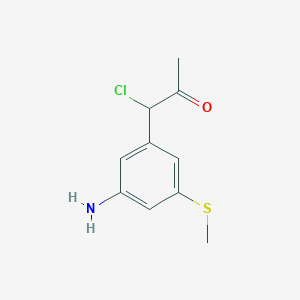
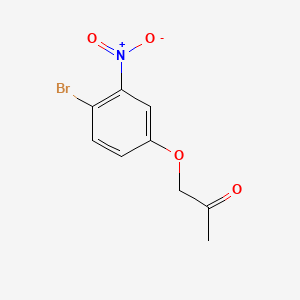
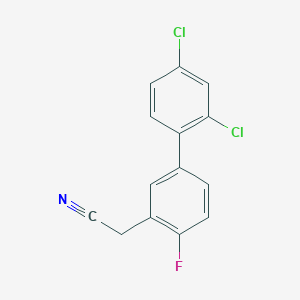
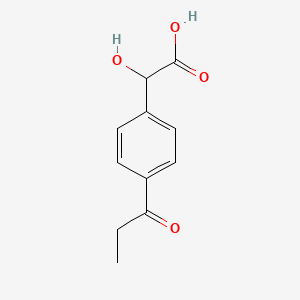

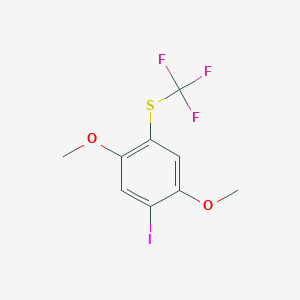
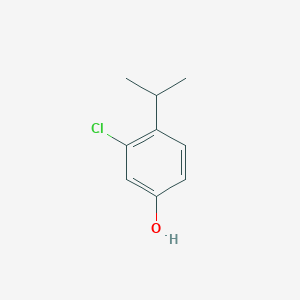
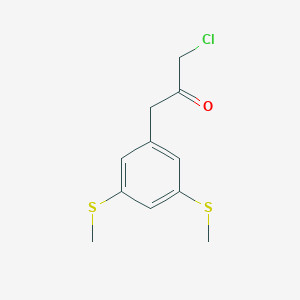
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
